molecular formula C27H53N9O5 B129385 Tuftsinyl-n-hexylamide CAS No. 144022-57-1

Tuftsinyl-n-hexylamide

Cat. No. B129385
CAS RN: 144022-57-1
M. Wt: 583.8 g/mol
InChI Key: APYIFNRNYTUMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuftsinyl-n-hexylamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied. In We will also list as many future directions for research on this compound as possible.

Mechanism of Action

The mechanism of action of Tuftsinyl-n-hexylamide is still being studied, but it is believed to act on the immune system and the central nervous system. This compound has been found to bind to specific receptors on immune cells, leading to the activation of phagocytosis and natural killer cell activity. In the central nervous system, Tuftsinyl-n-hexylamide has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Tuftsinyl-n-hexylamide has a range of biochemical and physiological effects, including immunomodulatory and neuroprotective effects. This compound has been found to stimulate phagocytosis and enhance natural killer cell activity, leading to increased immune system function. In the central nervous system, Tuftsinyl-n-hexylamide has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using Tuftsinyl-n-hexylamide in lab experiments is its potential to modulate the immune system and the central nervous system. This compound has been found to have immunomodulatory and neuroprotective effects, which may be useful in studying diseases and conditions that affect these systems. However, one limitation of using Tuftsinyl-n-hexylamide in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on Tuftsinyl-n-hexylamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of Tuftsinyl-n-hexylamide and its potential applications in cancer research.

Synthesis Methods

Tuftsinyl-n-hexylamide can be synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a growing peptide chain, using a resin-bound peptide as a starting point. The hexylamide group is added to the C-terminus of the peptide chain using standard coupling methods. The resulting compound is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

Scientific Research Applications

Tuftsinyl-n-hexylamide has potential applications in a range of scientific research fields, including immunology, neurobiology, and cancer research. This compound has been found to have immunomodulatory effects, including stimulation of phagocytosis and enhancement of natural killer cell activity. It has also been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain. In cancer research, Tuftsinyl-n-hexylamide has been found to inhibit tumor growth and metastasis in animal models.

properties

CAS RN

144022-57-1

Product Name

Tuftsinyl-n-hexylamide

Molecular Formula

C27H53N9O5

Molecular Weight

583.8 g/mol

IUPAC Name

1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H53N9O5/c1-3-4-5-8-15-32-23(38)19(12-9-16-33-27(30)31)34-24(39)21-13-10-17-36(21)26(41)20(11-6-7-14-28)35-25(40)22(29)18(2)37/h18-22,37H,3-17,28-29H2,1-2H3,(H,32,38)(H,34,39)(H,35,40)(H4,30,31,33)

InChI Key

APYIFNRNYTUMBR-UHFFFAOYSA-N

SMILES

CCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N

Canonical SMILES

CCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N

sequence

XKPR

synonyms

tuftsin-n-hexylamide
tuftsinyl-n-hexylamide

Origin of Product

United States

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